Trinitrocresolate

Description

Historical Context and Evolution of Trinitrocresolate Research

The specific historical trajectory of research into "this compound" as a distinct entity is not extensively documented in broad chemical histories. However, its anionic form, referred to as this compound anions (TNC⁻), has been investigated in the context of its role in ion transport across biological and artificial membranes. Early research, such as studies conducted in the 1970s, explored the effects of TNC⁻ on the electrical conductance and ion fluxes (sodium and potassium) across lipid bilayers formed from sheep red cell lipids nih.gov. These studies aimed to understand how such anions interact with membrane components and influence the movement of other ions.

The investigation of TNC⁻ in these contexts places its research within the broader evolution of understanding ionophores and membrane permeability. Compounds like TNC⁻, which can act as lipid-soluble anions, were studied for their potential to act as counterions for cations (like K⁺) in non-polar environments, thereby facilitating ion transport across otherwise impermeable lipid barriers nih.govpsu.edu. This research aligns with broader developments in biophysical chemistry and membrane science, where the behavior of various charged species in lipid environments is crucial for understanding cellular processes. While not a widely commercialized compound, its utility as a research tool in specific areas of physical chemistry and biophysics has contributed to its presence in academic literature.

Nomenclature and Structural Foundations within Nitrocresolate Chemistry

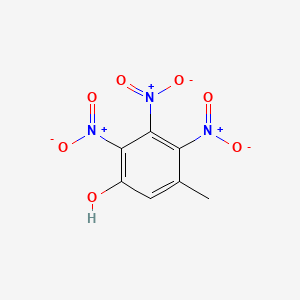

This compound is most commonly associated with the compound identified by CAS Number 28905-71-7, which is systematically named 5-Methyl-2,3,4-Trinitro-Phenol Current time information in Cherokee County, US.chemblink.com. The molecular formula for this compound is C₇H₅N₃O₇, with a molecular weight of 243.13 g/mol Current time information in Cherokee County, US.chemblink.com. The "this compound" nomenclature implies the conjugate base of a trinitrocresol. Given the structure of 5-Methyl-2,3,4-Trinitro-Phenol, the "cresolate" form would be the anion derived from the deprotonation of the phenolic hydroxyl group.

Table 1: Identified Properties of 5-Methyl-2,3,4-Trinitro-Phenol (this compound)

| Property | Value | Unit | Source |

| CAS Registry Number | 28905-71-7 | N/A | Current time information in Cherokee County, US.chemblink.com |

| IUPAC Name | 5-Methyl-2,3,4-Trinitro-Phenol | N/A | Current time information in Cherokee County, US.chemblink.com |

| Synonyms | This compound, Methyltrinitrophenol | N/A | Current time information in Cherokee County, US.chemblink.com |

| Molecular Formula | C₇H₅N₃O₇ | N/A | Current time information in Cherokee County, US.chemblink.com |

| Molecular Weight | 243.13 | g/mol | Current time information in Cherokee County, US.chemblink.com |

| Density (Calculated) | 1.741 | g/cm³ | Current time information in Cherokee County, US. |

| Boiling Point (Calc) | 456.909 | °C | Current time information in Cherokee County, US. |

| Flash Point (Calc) | 203.536 | °C | Current time information in Cherokee County, US. |

Structure

3D Structure

Properties

CAS No. |

28905-71-7 |

|---|---|

Molecular Formula |

C7H5N3O7 |

Molecular Weight |

243.13 g/mol |

IUPAC Name |

5-methyl-2,3,4-trinitrophenol |

InChI |

InChI=1S/C7H5N3O7/c1-3-2-4(11)6(9(14)15)7(10(16)17)5(3)8(12)13/h2,11H,1H3 |

InChI Key |

VIGWOECDNBSOGQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |

Other CAS No. |

28905-71-7 |

Synonyms |

trinitrocresolate |

Origin of Product |

United States |

Synthetic Strategies and Chemical Pathways of Trinitrocresolate

Methodologies for Trinitrocresolate Synthesis

The primary route for the synthesis of this compound involves the nitration of cresol (B1669610). A common and effective method is a two-step process that begins with the sulfonation of cresol, followed by nitration. This approach is favored as it allows for greater control over the reaction and can lead to higher yields.

In one documented process, cresol is first converted into cresolsulfonic acid by reacting it with concentrated sulfuric acid. acs.org The resulting cresolsulfonic acid is then treated with nitrous gases to produce trinitrocresol. acs.org This method has been reported to yield approximately 70% of the crude product. acs.org The initial sulfonation step helps to moderate the nitration reaction and can influence the position of the nitro groups on the aromatic ring.

Another established method for the synthesis of 2,4,6-trinitro-m-cresol (B1664004) involves the nitration of m-cresoldisulfonic acid. nih.gov This precursor is itself prepared through the sulfonation of m-cresol (B1676322). nih.gov The nitration of cresol isomers, including o-, m-, and p-cresol (B1678582), has been studied under various mild reaction conditions to understand the effects of different parameters on the reaction's regioselectivity.

Direct nitration of cresol is also a viable synthetic route, though it can be more challenging to control and may result in a mixture of isomeric products and oxidation byproducts. The direct nitration of p-cresol to form meta-nitro-p-cresol has been described in the literature. researchgate.net The reaction conditions for the nitration of m-cresol have been investigated under various circumstances, with some examples provided in the following table. sigmaaldrich.com

Table 1: Examples of Reaction Conditions for the Nitration of m-Cresol

| Nitrating Agent | Solvent | Temperature (°C) | Other Conditions |

|---|---|---|---|

| Nitric Acid | Acetic Acid | 20-25 | - |

| Nitric Acid | Sulfuric Acid | 0-10 | - |

| Sodium Nitrate (B79036) | Sulfuric Acid | 0-5 | - |

| Nitric Acid | Silica Gel | Room Temp | Solvent-free |

Precursor Chemistry and Derivatization Routes

The principal precursors for the synthesis of this compound are the isomers of cresol: ortho-cresol, meta-cresol, and para-cresol. The choice of the starting cresol isomer is critical as it determines the final isomeric structure of the this compound product.

The most significant derivatization route in the synthesis of this compound is the sulfonation of the cresol precursor. This derivatization serves multiple purposes. Firstly, the sulfonic acid group is a deactivating group, which helps to control the highly exothermic nitration reaction. Secondly, it acts as a directing group, influencing the regiochemistry of the subsequent nitration steps. The sulfonation is typically achieved by treating the cresol with concentrated sulfuric acid. acs.org

An alternative derivatization pathway involves the nitrosation of cresol followed by oxidation. For instance, 4-nitro-m-cresol can be prepared by first nitrosating m-cresol to form 4-nitroso-m-cresol. epa.gov This intermediate is then oxidized using a mixture of sodium nitrate and nitric acid to yield the final nitrated product. epa.gov This two-step approach can offer better control over the formation of specific isomers compared to direct nitration, which often leads to a mixture of products and byproducts like tars. epa.gov

The nitration of cresols in aqueous sulfuric acid has been studied to understand the quantitative aspects of mononitration. nih.gov The reaction with the nitronium ion occurs at or near the encounter-controlled rate. nih.gov The ratio of the resulting nitro-isomers is highly dependent on the concentration of the sulfuric acid, highlighting the importance of this derivatization and reaction medium in controlling the product distribution. nih.gov

Controlled Synthesis and Product Characterization in Research

The controlled synthesis of this compound is a key focus of research to optimize yield, purity, and isomeric selectivity. The manipulation of reaction parameters is crucial in achieving this control. For instance, in the nitration of m- and p-cresol, it has been found that the ratio of para- to ortho-nitrocresol products can be influenced by using low concentrations of nitric acid and maintaining low reaction temperatures. cdc.gov Experimental design methodologies have been employed to systematically evaluate the effects of various reaction parameters on the product distribution and to identify the formation of side products, such as dimers of cresol and nitrocresol. cdc.gov

The characterization of the synthesized this compound and its isomers is essential for confirming the structure and purity of the product. A variety of analytical techniques are employed for this purpose. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the separation and analysis of cresol isomers and their nitrated derivatives. sigmaaldrich.comosha.gov HPLC with ultraviolet (UV) detection is a common method, with the detection wavelength being a critical parameter for accurate quantification of different isomers. osha.gov GC, often coupled with a flame ionization detector (FID), provides excellent resolution of cresol isomers. osha.gov

For structural elucidation and definitive identification, mass spectrometry (MS) is a powerful tool, particularly when coupled with GC (GC-MS). nih.gov This technique provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for the structural characterization of organic molecules like this compound, providing detailed information about the arrangement of atoms within the molecule.

The following table summarizes the analytical techniques commonly used in the characterization of this compound and its precursors.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of isomers |

| Gas Chromatography (GC) | High-resolution separation of isomers |

| Mass Spectrometry (MS) | Molecular weight determination and structural identification |

| UV-Vis Spectroscopy | Detection and quantification in conjunction with chromatography |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation |

Fundamental Chemical Reactivity and Mechanistic Studies of Trinitrocresolate

Acid-Base Equilibria and Solvent Effects on Trinitrocresolate Acidity

Trinitrocresol, or 3-methyl-2,4,6-trinitrophenol, is anticipated to be a strong organic acid. The presence of three electron-withdrawing nitro groups on the aromatic ring significantly stabilizes the corresponding phenoxide ion (this compound) through resonance and inductive effects. This delocalization of the negative charge enhances the acidity of the phenolic proton.

The acidity of trinitrocresol is profoundly influenced by the solvent. ut.ee The pKa of an acid can vary significantly with the solvent's polarity, hydrogen bonding capability, and dielectric constant. For instance, in aprotic solvents like acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO), the pKa values of phenols are generally higher than in water. This is because water is a protic solvent that can effectively solvate both the proton and the phenoxide anion through hydrogen bonding, thus stabilizing the products of dissociation and favoring the forward reaction.

Table 1: Comparison of pKa Values of Picric Acid in Different Solvents

| Solvent | pKa |

| Water (H2O) | 0.3 |

| Acetonitrile (MeCN) | 11.00 |

| Dimethyl Sulfoxide (DMSO) | -1.0 |

Data for Picric Acid (2,4,6-trinitrophenol) is used as a proxy for this compound. ut.ee

Solution Chemistry and Ionic Behavior of this compound Species

In solution, this compound exists as an anion. When dissolved in polar solvents, salts of this compound, such as sodium or potassium this compound, are expected to behave as strong electrolytes, dissociating completely into the this compound anion and the corresponding cation. The conductivity of such solutions would be dependent on the concentration of these ions and their respective ionic mobilities. libretexts.orgresearchgate.netarxiv.orgarxiv.org

The behavior of ions in solution is influenced by ion-solvent and ion-ion interactions. In dilute solutions, the ions are effectively solvated by solvent molecules and act independently. As the concentration increases, the formation of ion pairs can occur, where a cation and an anion are held together by electrostatic forces. The extent of ion-pairing is influenced by the solvent's dielectric constant; solvents with lower dielectric constants promote ion-pair formation.

Electron Transfer and Redox Chemistry Involving this compound

The redox chemistry of this compound is primarily dictated by the nitro groups, which are known to be electrochemically active. Nitroaromatic compounds can undergo a series of reduction reactions. The reduction of the nitro groups typically proceeds in a stepwise manner, often involving the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

Chemical Stability and Degradation Pathways of this compound (excluding environmental impact and safety)

This compound is an energetic material and, like other polynitrated aromatic compounds, is susceptible to decomposition under certain conditions. nih.gov Its stability is a key factor in its handling and storage. The primary degradation pathways for such compounds typically involve thermal decomposition and photodegradation.

Thermal Degradation: When heated, trinitrocresol is known to be explosive. nih.gov The thermal decomposition of nitroaromatic explosives is a complex process that can be initiated by the cleavage of the C-NO2 or Ar-NO2 bond. acs.org This initial step is often followed by a series of rapid, exothermic reactions that produce a variety of gaseous products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and molecular nitrogen (N2). The presence of the methyl group in trinitrocresol may influence the decomposition mechanism and kinetics compared to picric acid.

Photodegradation: Aromatic nitro compounds can undergo photodegradation upon exposure to ultraviolet (UV) light. Studies on the photodegradation of picric acid have shown that it can be decomposed in the presence of photocatalysts. researchgate.netresearchgate.net The degradation mechanism likely involves the generation of highly reactive species, such as hydroxyl radicals, which can attack the aromatic ring, leading to its cleavage and the formation of smaller organic molecules and inorganic ions like nitrate (B79036).

Hydrolysis is generally not considered a major degradation pathway for trinitrophenols under normal conditions due to the stability of the aromatic ring and the C-N bonds.

Spectroscopic and Structural Elucidation of Trinitrocresolate

Advanced Diffraction and Scattering Studies for Molecular Architecture

Extensive searches were conducted to gather information regarding advanced diffraction and scattering studies, such as X-ray diffraction or neutron diffraction, that elucidate the molecular architecture of Trinitrocresolate. While the chemical identity of this compound has been associated with compounds like 5-Methyl-2,3,4-Trinitro-Phenol (C7H5N3O7) and 2,4,6-trinitro-3-methyl-phenol, the performed searches did not yield specific research findings or crystallographic data pertaining to its molecular structure, including details such as unit cell parameters, space group assignments, bond lengths, bond angles, or crystal packing arrangements derived from diffraction or scattering techniques. Consequently, the generation of detailed research findings or data tables for this specific section is not possible based on the available information.

Theoretical and Computational Chemistry Approaches to Trinitrocresolate

Quantum Chemical Investigations and Electronic Structure of Trinitrocresolate

Quantum chemical methods are foundational for understanding the electronic structure of molecules. These approaches solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule, providing information about electron distribution, energy levels, and bonding.

Density Functional Theory (DFT) is a widely utilized quantum mechanical method in computational chemistry and materials science wikipedia.orgaps.orgmpg.de. It determines the electronic structure of atoms, molecules, and solids by focusing on the electron density as the fundamental variable, rather than the complex many-electron wavefunction mpg.de. DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules like this compound wikipedia.orgaps.org.

DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable arrangement of atoms in this compound mpg.denih.gov.

Calculate Electronic Properties: Predict properties such as ionization potential, electron affinity, and dipole moment wikipedia.orgdiva-portal.orguni-siegen.descirp.org.

Analyze Reactivity: Understand how this compound might interact with other molecules by examining its electronic distribution mpg.descirp.org.

Wave Function Theory (WFT) encompasses a range of methods, such as Hartree-Fock, Møller-Plesset perturbation theory, and Coupled Cluster theory, that directly solve approximations of the Schrödinger equation for the molecular wavefunction quest.codestum.deepfl.ch. While WFT methods can offer higher accuracy and a systematic route towards the exact solution, they are generally more computationally demanding than DFT diva-portal.orgtum.deepfl.ch. WFT approaches are valuable for studying electron correlation effects, which are critical for accurately describing chemical bonds and molecular properties diva-portal.orgtum.de. Applying WFT to this compound would provide a rigorous, albeit computationally intensive, analysis of its electronic structure.

Molecular Dynamics Simulations of this compound Systems

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Propertieswikipedia.orgdiva-portal.org

Calculation of Quantum Chemical Descriptorswikipedia.orgdiva-portal.orguni-siegen.de

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that quantify various molecular properties. These descriptors are essential for structure-activity relationship (SAR) studies and for predicting chemical behavior scirp.orgucsb.edu. Key descriptors include:

Dipole Moment: Measures the charge distribution within the molecule, indicating its polarity.

Ionization Potential (IP): The energy required to remove an electron from a molecule.

Electron Affinity (EA): The energy change when an electron is added to a molecule.

Global Hardness (η): A measure of a molecule's resistance to deformation of its electron cloud.

Global Softness (S): The inverse of global hardness, indicating a molecule's susceptibility to electronic deformation.

Electronegativity (χ): The tendency of an atom or molecule to attract electrons.

Calculations of these descriptors for this compound would provide a quantitative basis for understanding its electronic characteristics and predicting its reactivity profile wikipedia.orgdiva-portal.orguni-siegen.descirp.org. For instance, ionization potential and electron affinity directly relate to a molecule's ability to gain or lose electrons uni-siegen.derug.nlmdpi.compurdue.edu.

Topological Analysis (AIM, ELF, RDG) for Chemical Bonding and Non-Covalent Interactionsuni-siegen.de

Topological analysis methods, such as Atoms-in-Molecules (AIM) theory, Electron Localization Function (ELF), and Reduced Density Gradient (RDG), provide detailed insights into the nature of chemical bonds and non-covalent interactions within a molecule jussieu.frnih.govnih.govd-nb.infochemtools.orgrsc.orgniscpr.res.inresearchgate.net.

Atoms-in-Molecules (AIM) Theory: Analyzes the topology of the electron density to characterize chemical bonds by identifying critical points and bond paths nih.govd-nb.inforsc.orgniscpr.res.in.

Electron Localization Function (ELF): Maps the probability of finding two electrons with the same spin in a given region of space, helping to identify covalent bonds, lone pairs, and ionic interactions jussieu.frnih.govd-nb.infoniscpr.res.inresearchgate.net.

Reduced Density Gradient (RDG): Visualizes non-covalent interactions, such as van der Waals forces and hydrogen bonds, by mapping regions of low electron density and low density gradient nih.govnih.govchemtools.orgrsc.orgresearchgate.net.

Applying these techniques to this compound would allow for a comprehensive characterization of its internal bonding structure and any potential intermolecular interactions it might form.

Data Tables

While specific computational data for this compound was not extensively detailed in the provided search snippets, the following tables illustrate the types of data obtained from such computational studies, using general examples where specific this compound values were unavailable.

Table 1: Illustrative Frontier Molecular Orbital Energies and Gap

| Orbital | Energy (eV) | Description |

| HOMO | -3.7552 | Highest Occupied Orbital |

| LUMO | +2.5897 | Lowest Unoccupied Orbital |

| Gap | 6.3449 | HOMO-LUMO Gap |

Note: The values above are illustrative, derived from a study on Quercetin chalcogen.ro, to demonstrate the typical output of HOMO-LUMO energy calculations.

Table 2: Illustrative Quantum Chemical Descriptors

| Descriptor | Calculated Value | Units | Significance |

| Dipole Moment | [Value] | Debye | Molecular polarity, charge distribution |

| Ionization Potential | [Value] | eV | Ease of electron removal |

| Electron Affinity | [Value] | eV | Tendency to gain an electron |

| Global Hardness | [Value] | eV | Resistance to electronic deformation |

| Global Softness | [Value] | eV-1 | Susceptibility to electronic deformation |

| Electronegativity | [Value] | eV | Electron attraction tendency |

Note: Specific numerical values for this compound were not found in the provided snippets. These entries represent the types of descriptors calculated.

Table 3: Illustrative Topological Analysis Parameters (AIM)

| Critical Point Type | Electron Density ρ(r) (a.u.) | Laplacian of Density ∇²ρ(r) (a.u.) | Hamiltonian H(r) (a.u.) | Bond Nature Indicator |

| Bond Critical Point | [Value] | [Value] | [Value] | Covalent/Non-covalent |

| Ring Critical Point | [Value] | [Value] | [Value] | Non-covalent |

Note: Specific numerical values for this compound were not found in the provided snippets. These entries represent the types of parameters analyzed in AIM studies.

Compound List

this compound

Molecular Electrostatic Potential (MEP) Mapping

Computational Approaches to MEP Mapping

The computation of MEP surfaces typically involves quantum chemical methods, most commonly Density Functional Theory (DFT) bhu.ac.innih.govmdpi.comresearchgate.netchemmethod.comresearchgate.net. Various DFT functionals, such as the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional, are frequently employed due to their balance of accuracy and computational efficiency bhu.ac.innih.govresearchgate.netchemmethod.comresearchgate.netwolfram.com. These calculations are performed using specific basis sets, like 6-31G(d), 6-311G(d,p), or 6-311++G(d,p), to achieve reliable results bhu.ac.innih.govchemmethod.comresearchgate.net. Software packages like Gaussian, Jaguar, and Avogadro are commonly used for these calculations and visualizations wolfram.comschrodinger.comavogadro.cc.

Visualization and Interpretation of MEP Maps

MEP maps are typically displayed as colored surfaces overlaid on the molecular structure, where different colors represent different ranges of electrostatic potential values. The standard color scheme indicates:

Red/Yellow/Orange: Regions of negative electrostatic potential, signifying areas of high electron density. These sites are typically nucleophilic and are susceptible to electrophilic attack nih.govresearchgate.netresearchgate.netwolfram.comavogadro.cc.

Blue: Regions of positive electrostatic potential, indicating areas of low electron density. These sites are typically electrophilic and are susceptible to nucleophilic attack nih.govresearchgate.netresearchgate.netwolfram.comavogadro.cc.

Green: Represents regions of near-zero electrostatic potential researchgate.netwolfram.com.

The magnitude of the electrostatic potential is often expressed in atomic units (a.u.) or electron volts (eV). For instance, some studies report potential values in the range of -0.05 to +0.05 a.u. wolfram.com, or within specific ranges like -4.618e⁻³ to +4.618e⁻³ nih.gov. These maps allow researchers to visually identify the most reactive sites on a molecule and predict its behavior in chemical reactions or biological interactions.

Research Findings and Data Tables

It is important to note that specific research findings and detailed computational data pertaining to the Molecular Electrostatic Potential (MEP) mapping of "this compound" were not found within the provided search results. Therefore, a data table with specific MEP values for this compound cannot be generated.

Typically, MEP data tables would present numerical values of the electrostatic potential at key atomic centers or specific points on the molecular surface, derived from DFT calculations. Such tables would allow for a quantitative comparison of electron distribution across different regions of the molecule.

Interactions of Trinitrocresolate with Biological Systems Focusing on Chemical Biology and Biophysical Mechanisms

Molecular Probing of Membrane Transport Mechanisms by Trinitrocresolate

Research utilizing mammalian erythrocytes has demonstrated that this compound exerts a dual, concentration-dependent effect on membrane ion transport, inhibiting the passive flow of anions while simultaneously stimulating the leakage of cations.

This compound has been identified as an inhibitor of passive anion transport across erythrocyte membranes. In studies using sheep red blood cells, 2,4,6-trinitro-m-cresol (B1664004) was shown to inhibit the efflux of both sulfate (SO₄²⁻) and chloride (Cl⁻) ions. nih.govnih.gov This inhibitory effect was observed at concentrations ranging from 10⁻⁵ to 10⁻³ M. nih.govnih.gov The mechanism is believed to involve the binding of the this compound anion to the anion exchange protein (now known as Band 3), thereby occluding the channel or competing with substrate anions for the transport site. This action disrupts the normal, rapid exchange of anions that is crucial for carbon dioxide transport and pH homeostasis in red blood cells.

In contrast to its inhibitory effect on anions, this compound modulates cation permeation by markedly increasing the passive transport or "leak" of sodium (Na⁺) and potassium (K⁺) across the red blood cell membrane. nih.govnih.gov This effect occurs at higher concentrations than those required for anion inhibition, typically in the range of 10⁻³ to 10⁻² M. nih.govnih.gov The compound was found to be significantly more potent in inducing this cation leak than other agents like salicylate and thiocyanate. nih.govnih.gov Furthermore, this compound was also observed to inhibit the active transport of potassium into the cells, specifically targeting the ouabain-sensitive potassium influx pathway, which is mediated by the Na⁺/K⁺-ATPase pump. nih.govnih.gov This dual action of increasing passive cation leakage while inhibiting active pumping contributes to the dissipation of essential cation gradients across the cell membrane.

| Ion Transport Process | Observed Effect | Effective Concentration Range (M) | Reference |

|---|---|---|---|

| Anion Efflux (SO₄²⁻, Cl⁻) | Inhibition | 10⁻⁵ - 10⁻³ | nih.govnih.gov |

| Cation Leakage (Na⁺, K⁺) | Stimulation | 10⁻³ - 10⁻² | nih.govnih.gov |

| Ouabain-Sensitive K⁺ Influx | Inhibition | Not specified | nih.govnih.gov |

While not explicitly named a "protonophore" in all early literature, the chemical structure and observed biological activities of this compound are characteristic of a proton-translocating uncoupler. Like its close structural analogs 2,4-dinitrophenol (DNP) and 2,4,6-trinitrophenol (picric acid), trinitrocresol possesses an acidic hydroxyl group and a delocalized π-electron system from the nitro-substituted aromatic ring. nih.govnih.govnih.gov This configuration allows the protonated (neutral) form of the molecule to be lipid-soluble and cross the lipid bilayer. On the matrix or cytosolic side, it can release a proton, and the resulting anion can then return across the membrane, driven by the membrane potential. This process facilitates the transport of protons across the membrane, effectively "short-circuiting" the proton gradient established by respiratory or photosynthetic electron transport chains. nih.govmdpi.com The observed increase in cation leakage is a direct consequence of this membrane potential dissipation, as the electrochemical gradient that normally restricts passive ion movement is compromised.

Interactions with Artificial Lipid Bilayers and Model Membrane Systems

Specific biophysical studies detailing the interaction of this compound with artificial lipid bilayers, such as liposomes or planar lipid membranes, are not extensively documented in publicly available literature. However, studies on its structural precursor, m-cresol (B1676322), have shown clear interactions with liposomes, with a preference for liquid-ordered domains. rsc.org The established effects of this compound on the ion permeability of erythrocyte membranes serve as strong evidence of its ability to interact with and partition into the lipid bilayer, thereby altering its biophysical properties. nih.govnih.gov Its protonophore-like activity necessitates that both its protonated and anionic forms can exist within and diffuse across the hydrophobic core of a lipid membrane.

Effects on Cellular Metabolic Pathways (e.g., Glycolysis Modulation)

The membrane-perturbing effects of this compound and its analogs have direct consequences for cellular metabolism. The close structural analog, 2,4,6-trinitrophenol (picrate), has been shown to accelerate the rate of glycolysis in human red blood cells. nih.govnih.gov This stimulation of glycolysis is linked to the increased cation leakage caused by the compound. nih.gov The cell's Na⁺/K⁺-ATPase pump must work harder to counteract the passive ion leaks, consuming ATP at a higher rate. To replenish the ATP, the cell upregulates glycolysis. In the study on picrate, its addition led to a decrease in the steady-state concentrations of ATP and 1,3-diphosphoglycerate, consistent with increased ATP consumption and glycolytic flux. nih.govnih.gov

As a protonophore, this compound is expected to act as a classic mitochondrial uncoupling agent, similar to DNP. nih.govnih.gov By dissipating the proton gradient across the inner mitochondrial membrane, it uncouples oxidative phosphorylation from ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, forcing cells to rely more heavily on less efficient pathways like glycolysis to meet their energy demands.

| Metabolic Parameter | Observed Effect | Maximal Effect Concentration | Reference |

|---|---|---|---|

| Glycolysis Rate | Increase (up to 1.75x control) | 0.5 mM | nih.gov |

| ATP Concentration | Decrease (to ~75% of control) | 4.0 mM | nih.govnih.gov |

| 1,3-Diphosphoglycerate Conc. | Decrease (to ~40% of control) | 0.5 mM | nih.gov |

| Net K⁺ Efflux | Increase | Linear increase from 0.1-3.0 mM | nih.gov |

Structural Basis of this compound-Biomolecule Interactions

High-resolution structural data, such as X-ray crystallography or cryo-electron microscopy, detailing the precise binding of this compound to its biological targets like the Band 3 anion transporter or mitochondrial proteins, are not currently available in the public domain. The molecular basis of the interaction must therefore be inferred from biochemical data and knowledge of related inhibitor-protein complexes.

The interaction with the anion transport site is likely governed by a combination of electrostatic and hydrophobic interactions. The negatively charged phenolate group of this compound would interact with positive charges (e.g., arginine or lysine residues) within the transporter's binding pocket, which are known to be crucial for binding substrate anions like Cl⁻ and HCO₃⁻. The nitrated aromatic ring would provide favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding site, enhancing binding affinity. The lack of specific structural data, however, means the precise orientation and key molecular contacts remain to be elucidated.

Applications of Trinitrocresolate in Material Science and Chemical Research Excluding Safety/explosive Handling

Trinitrocresolate as a Component in Energetic Material Formulations (Chemical Composition and Stability)

Trinitrocresol, specifically 2,4,6-trinitro-m-cresol (B1664004), is recognized as a detonating explosive. nih.govchemicalbook.com It presents as yellow needles and is readily soluble in organic solvents like alcohol, ether, and acetone. nih.govchemicalbook.com The primary hazard associated with this compound is the blast from an instantaneous explosion. nih.govchemicalbook.com It is known to explode when heated above 150 °C and is considered a severe explosion hazard when subjected to shock or heat. nih.gov

In terms of its chemical stability, trinitrocresol is a nitroaryl derivative and is sensitive to heat. nih.govchemicalbook.com Nitroaryl compounds can act as strong oxidizing agents. When mixed with reducing agents, such as hydrides, sulfides, and nitrides, they can initiate a vigorous reaction that may culminate in a detonation. nih.govchemicalbook.com Furthermore, aromatic nitro compounds, a class to which this compound belongs, may explode in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide, even in aqueous or organic solvent environments. The explosive tendencies of these compounds are amplified by the presence of multiple nitro groups. nih.govchemicalbook.com

While its use in bursting charges and other high-explosive applications is noted, detailed formulations where this compound is a component, focusing on the chemical composition and stability of these mixtures, are not extensively documented in publicly accessible scientific literature. nih.gov Its power as a high explosive is reportedly less than that of TNT or picric acid. nih.gov

Role in Chemical Reaction Catalysis or Inhibition

A comprehensive review of scientific literature reveals a significant lack of information regarding the application of this compound as a catalyst or inhibitor in chemical reactions. Heterogeneous catalysis, a cornerstone of the chemical industry, involves catalysts in a different phase from the reactants, often solids catalyzing gas or liquid phase reactions. wikipedia.orgyoutube.com The design of such catalysts is crucial for enabling faster, large-scale production and selective product formation. wikipedia.org Carbon materials and other substances are often employed in heterogeneous catalysis for applications like water treatment. mdpi.com However, there are no specific mentions of this compound being utilized in these or other catalytic processes. The research focus in catalysis is broad, covering areas from green chemistry to industrial applications, yet this compound does not appear as a subject of study in these contexts. mdpi.com

Utilization as a Chemical Reagent or Analytical Probe in Specific Academic Contexts

The application of this compound as a chemical reagent or analytical probe in academic research appears to be highly specialized and limited. One notable study investigated the effect of 2,4,6-trinitro-m-cresol on cation and anion transport in sheep red blood cells, suggesting a potential, albeit niche, role in biological transport studies. medkoo.com Beyond this, its use as a general laboratory reagent is not well-documented. The purification of 2,4,6-trinitro-m-cresol can be achieved through successive crystallization from water, aqueous ethanol, and a benzene/cyclohexane mixture. chemicalbook.com

Development of this compound-Based Sensor Technologies

There is a notable absence of published research on the development of sensor technologies specifically based on this compound. The field of chemical sensors is extensive, with various technologies being developed for the detection of a wide range of substances, including nitroaromatic compounds, which are often explosive. mdpi.commdpi.com These sensors utilize different materials and mechanisms, such as capacitive MIS sensors, electrochemical sensors, and those based on nanomaterials. mdpi.comnih.govcopernicus.orgnih.gov For instance, sensors have been developed for the detection of trinitrotoluene (TNT) and other nitro compounds. mdpi.com However, this compound is not mentioned as a target analyte or as a component in the sensor construction in the available literature. Research in electrochemical sensors, for example, explores various materials like transition metal compounds and polymer films for detecting phenolic compounds and other analytes, but this compound is not among the studied substances. nih.govrsc.org

Advanced Analytical Methodologies for Trinitrocresolate Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC, LC-MS)

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. mt.com For trinitrocresolate analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. nih.gov

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of nitroaromatic compounds. A study on the separation of organic explosive compounds, including those structurally similar to this compound, utilized a C18 column. Optimal separation was achieved using a mobile phase of isopropanol (B130326) and water at a specific flow rate, allowing for the complete analysis in under 20 minutes. researchgate.netwrc.org.za

For the analysis of 2,4,6-trinitrotoluene (B92697) (TNT) and its byproducts, a diode array detector (DAD) is often used, with detection typically set at 254 nm. mdpi.com The selection of the stationary phase is crucial; while C18 columns are common, other phases can offer different selectivities. vjol.info.vn Gradient elution, where the mobile phase composition is changed during the run, is frequently used to improve the separation of complex mixtures. dtic.mil

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds. Due to the relatively low volatility of this compound, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. nih.gov This process involves a chemical reaction to modify the analyte's functional groups.

In the analysis of related nitrocresols, GC-MS has been used to study their atmospheric processing. researchgate.net The choice of the GC column is critical for achieving good separation of isomers. For instance, different cresol (B1669610) isomers have been successfully separated using specific capillary columns. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This hyphenated technique is particularly useful for the analysis of compounds in complex matrices, such as environmental samples. unc.edu LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and is capable of providing structural information about the analytes. copernicus.orgresearchgate.net

For the analysis of phenolic compounds, which are structurally related to this compound, LC-MS methods have been developed for their qualitative and quantitative analysis in various samples. nih.gov The ionization source is a key component of the LC-MS interface, with electrospray ionization (ESI) being commonly used for polar compounds. nih.gov

Table 1: Exemplary Chromatographic Conditions for the Analysis of Related Nitroaromatic Compounds

| Parameter | HPLC researchgate.net | GC-MS (for Nitrocresols) researchgate.net | LC-MS/MS (for Phenolic Compounds) nih.gov |

| Column | C18 | DB-624 | Eclipse XDB-C8-A |

| Mobile Phase/Carrier Gas | Isopropanol/Water | Helium | Acetonitrile (B52724)/Water with 0.1% Formic Acid |

| Detection | UV-Vis | Mass Spectrometry | Tandem Mass Spectrometry (MRM) |

| Flow Rate | 1.7 mL/min | Not Specified | Not Specified |

| Temperature | Ambient | Not Specified | Not Specified |

| Injection Volume | 20 µL | Not Specified | Not Specified |

Electrophoretic Methods for this compound Analysis

Capillary electrophoresis (CE) offers a high-efficiency alternative to chromatographic methods for the separation of ionic and neutral species. nih.gov For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MECC) is a suitable technique. In MECC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, enabling the separation of neutral analytes.

Capillary Zone Electrophoresis (CZE)

While CZE is primarily used for the separation of charged molecules, it can be adapted for the analysis of nitrophenols by modifying the running buffer with organic solvents like methanol (B129727) or acetonitrile. nih.govnih.gov This modification can achieve good separation in a short time. For trace analysis, sample preconcentration techniques such as solid-phase extraction can be employed to lower the limits of detection to the microgram-per-liter level. nih.gov Isotachophoresis has also been studied as an off-line sample pretreatment technique for CZE to enhance the detection of nitrophenols in water samples. waters.com

Research on the separation of nitrophenol isomers by CZE has demonstrated that adjusting the buffer composition and pH are critical factors in achieving optimal separation. nih.gov

Table 2: Research Findings on Electrophoretic Separation of Related Nitrophenolic Compounds

| Technique | Analyte | Key Findings | Reference |

| CZE | Nitrophenols and Herbicides | Separation achieved in <10 min with organic solvent modified buffer. LODs of 0.5-1.1 mg/L. | mt.comnih.gov |

| CZE with Isotachophoresis | Nitrophenols | LODs reduced to 2-8 ppb in water samples with pretreatment. | waters.com |

| CZE | Nitrophenol Isomers | Methanol-modified buffer enabled efficient separation of o-, m-, and p-nitrophenol. | nih.gov |

Method Validation in Research-Grade Analytical Chemistry

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. saspublishers.com In research-grade analytical chemistry, this ensures that the data generated is reliable, reproducible, and accurate. The key parameters for validation are outlined by various regulatory bodies and scientific organizations. gavinpublishers.com

Key Validation Parameters

Accuracy : The closeness of the test results to the true value. It is often expressed as percent recovery. gavinpublishers.com For a new RP-HPLC method for explosive compounds, recovery was found to be in the range of 95.3%–104.3%. researchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). gavinpublishers.com Precision for the aforementioned HPLC method showed RSD values between 1.23% and 3.57%. researchgate.net

Linearity : The ability of the method to elicit results that are directly proportional to the concentration of the analyte in the sample within a given range. gavinpublishers.com The linearity of the HPLC method for explosives was demonstrated with correlation coefficients (R²) in the range of 0.998–0.999. researchgate.net

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. gavinpublishers.com For the HPLC analysis of explosives, LODs ranged from 0.09 to 1.32 ppm. researchgate.net

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com The LOQ for the same method ranged from 0.31 to 4.42 ppm. researchgate.net

Specificity : The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. gavinpublishers.com

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. gavinpublishers.com

Table 3: Summary of Method Validation Parameters for a Developed RP-HPLC Method for Organic Explosive Compounds researchgate.net

| Validation Parameter | Result |

| Accuracy (% Recovery) | 95.3% - 104.3% |

| Precision (% RSD) | 1.23% - 3.57% |

| Linearity (R²) | 0.998 - 0.999 |

| Limit of Detection (LOD) | 0.09 - 1.32 ppm |

| Limit of Quantification (LOQ) | 0.31 - 4.42 ppm |

Future Research Directions and Emerging Areas in Trinitrocresolate Chemistry

Innovations in Synthetic Approaches and Derivatization Strategies

Future research in the synthesis of trinitrocresolates is expected to focus on developing more controlled, efficient, and environmentally benign methodologies. Current synthetic routes often involve direct nitration of cresols, which can lead to isomer mixtures and byproducts. Innovations are anticipated in:

Selective Isomer Synthesis: Developing regioselective nitration techniques to synthesize specific trinitrocresol isomers with high purity. This could involve the use of novel nitrating agents, catalysts, or protecting group strategies.

Green Chemistry Approaches: Exploring milder nitration conditions, alternative solvents, and catalytic systems that reduce waste generation and energy consumption, aligning with green chemistry principles colab.wsresearchgate.netacs.org. Microwave-assisted synthesis or flow chemistry could offer pathways to improved control and efficiency.

Derivatization for Tailored Properties: Synthesizing new derivatives of trinitrocresolates by modifying the phenolic hydroxyl group or the aromatic ring. This could lead to compounds with tailored thermal stability, solubility, or reactivity for specific applications, potentially moving beyond traditional energetic material roles. For instance, research into nitrated phenols has shown diverse applications ranging from dyes to pharmaceuticals researchgate.net.

Advanced Computational Modeling and Predictive Chemistry of Trinitrocresolate Systems

Computational chemistry offers powerful tools to predict the properties and behavior of trinitrocresolates, guiding experimental efforts and accelerating discovery. Future research will likely leverage these advancements in several ways:

Predictive Modeling of Energetic Properties: Employing density functional theory (DFT) and other quantum mechanical methods to predict detonation performance, thermal stability, and sensitivity of various this compound structures dtic.milarchive.orgmit.edu. This can help in designing safer and more effective energetic materials.

Structure-Property Relationships: Utilizing computational modeling to establish clear correlations between molecular structure and macroscopic properties. This includes predicting electronic structure, bond strengths, and potential decomposition pathways, which are crucial for understanding reactivity and stability chemrxiv.orgnih.govresearchgate.netarxiv.org.

Virtual Screening and Design: Employing computational tools for virtual screening of potential this compound derivatives with desired properties, thereby reducing the need for extensive experimental synthesis and testing mit.edu. This approach can accelerate the discovery of new compounds with optimized characteristics.

Exploration of Novel Chemical Reactivity and Transformational Pathways

Beyond their energetic applications, trinitrocresols and their derivatives may exhibit a range of unexplored chemical reactivities. Future research could delve into:

Redox Chemistry: Investigating the redox properties of trinitrocresolates, particularly their potential as oxidants or their behavior in electrochemical processes. The electron-withdrawing nature of nitro groups can significantly influence the reactivity of the phenolic moiety researchgate.net.

Nucleophilic and Electrophilic Reactions: Exploring the susceptibility of the aromatic ring and the nitro groups to nucleophilic or electrophilic attack. Understanding these reactions could open avenues for functionalization and the synthesis of novel molecular architectures.

Decomposition and Stability Studies: Detailed studies on the decomposition mechanisms under various conditions (thermal, photochemical, catalytic) are needed to fully understand their stability limits and potential transformation pathways, which is critical for safe handling and application development nih.govwiley-vch.de.

Interdisciplinary Research Utilizing this compound as a Mechanistic Tool

The unique electronic and structural features of trinitrocresols could be harnessed for applications in broader scientific fields, serving as probes or components in complex systems.

Materials Science: Investigating the incorporation of this compound moieties into polymers or composite materials to impart specific properties, such as thermal stability, altered electronic characteristics, or controlled release mechanisms.

Analytical Chemistry: Exploring the potential of trinitrocresolates or their derivatives as chromogenic reagents or electrochemical sensors, leveraging their distinct spectral properties or redox activity.

Mechanistic Probes in Chemical Reactions: Utilizing trinitrocresolates as model compounds to study reaction mechanisms, particularly in areas like nitration chemistry, oxidation processes, or the behavior of energetic materials. Their well-defined structure and reactivity could provide insights into complex chemical transformations nih.gov.

The future of this compound chemistry lies in a multidisciplinary approach that combines innovative synthesis, predictive computational modeling, and exploration of diverse chemical reactivities to unlock new applications and a deeper understanding of these compounds.

Q & A

Basic: What experimental methodologies are recommended for synthesizing trinitrocresolate in laboratory settings?

Answer:

Synthesis of this compound involves nitration of cresolic precursors under controlled conditions. A standard approach includes:

- Stepwise nitration : Cresol derivatives are treated with nitric acid/sulfuric acid mixtures at incremental temperatures (e.g., 30°C → 50°C → 70°C) to minimize side reactions like oxidation or decomposition .

- Purification : Recrystallization using ethanol-water mixtures ensures removal of unreacted precursors and byproducts.

- Safety protocols : Due to explosive properties, small-scale reactions (<1g) and remote-controlled apparatus (e.g., blast shields, fume hoods) are mandatory .

Validation via FT-IR (nitro group absorption at ~1530 cm⁻¹) and HPLC (purity >95%) is critical .

Basic: How can researchers assess the thermal stability of this compound?

Answer:

Thermal stability is evaluated using:

- Differential Scanning Calorimetry (DSC) : To determine decomposition onset temperatures and exothermic peaks. For this compound, decomposition typically initiates at 160–180°C .

- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating rates (e.g., 5°C/min in nitrogen atmosphere).

- Isothermal stability tests : Samples are held at sub-decomposition temperatures (e.g., 100°C for 48 hours) to monitor gradual degradation.

Documentation must adhere to NIH guidelines for reproducibility, including detailed environmental controls (humidity, light exposure) .

Advanced: How should researchers resolve contradictions in sensitivity data (e.g., impact vs. friction sensitivity) for this compound?

Answer:

Discrepancies in sensitivity data often arise from methodological variability. Mitigation strategies include:

- Standardized testing : Adopt UN Recommendations on Explosives Testing (e.g., BAM friction tester, drop-weight impact apparatus) to ensure consistency .

- Statistical analysis : Apply ANOVA or Kruskal-Wallis tests to compare datasets from multiple labs, identifying outliers due to impurities or crystallographic differences .

- Cross-validation : Pair experimental results with computational models (e.g., molecular dynamics simulations) to predict sensitivity based on crystal lattice energy .

Advanced: What strategies are effective for studying this compound’s decomposition pathways under varying environmental conditions?

Answer:

Advanced decomposition studies require:

- In-situ spectroscopic techniques : Use Raman spectroscopy or X-ray diffraction (XRD) to monitor real-time structural changes during thermal/mechanical stress .

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile decomposition products (e.g., NO₂, CO) to infer reaction mechanisms.

- Environmental chambers : Simulate humidity (10–90% RH) and oxygen levels to assess atmospheric effects on degradation rates .

Publish raw data in supplemental materials to enable meta-analyses .

Basic: What are the key spectroscopic markers for characterizing this compound?

Answer:

Critical spectroscopic identifiers include:

- ¹H NMR : Aromatic proton signals at δ 7.8–8.2 ppm (ortho to nitro groups) and methyl/methoxy protons (if present) at δ 2.3–3.1 ppm.

- ¹³C NMR : Nitro-substituted carbons resonate at δ 140–150 ppm.

- UV-Vis : Strong absorbance bands at 270–320 nm due to π→π* transitions in the nitroaromatic system.

Cross-reference with Beilstein database entries to confirm assignments .

Advanced: How can computational chemistry enhance the understanding of this compound’s reactivity?

Answer:

Computational approaches include:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of C-NO₂ bonds to predict sensitivity triggers .

- Molecular dynamics (MD) : Simulate crystal lattice responses to mechanical stress, correlating with experimental impact sensitivity data.

- Reaction pathway modeling : Use software like Gaussian or ORCA to map decomposition intermediates and transition states.

Validate models against experimental DSC/TGA data to refine accuracy .

Basic: What are the best practices for safe handling and storage of this compound in lab environments?

Answer:

- Storage : Keep in amber glass vials at ≤4°C, away from light and oxidizing agents. Use secondary containment (e.g., desiccators) to isolate from humidity .

- Handling : Employ anti-static tools and conduct operations in spark-free environments. Limit quantities to <5g per batch.

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration. Document disposal protocols per OSHA guidelines .

Advanced: How can researchers design experiments to compare this compound’s performance with structurally similar explosives?

Answer:

A robust comparative framework includes:

- Controlled detonation tests : Measure velocity of detonation (VoD) and brisance using copper cylinder compression tests .

- Sensitivity benchmarking : Use standardized impact/friction tests against reference compounds (e.g., TNT, RDX).

- Environmental impact assessment : Analyze biodegradation rates and ecotoxicity (e.g., Microtox® assays) for sustainability profiling .

Publish comparative data in tabular formats with 95% confidence intervals .

Basic: What statistical methods are appropriate for analyzing variability in this compound synthesis yields?

Answer:

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, acid ratio) and identify interactions .

- Regression analysis : Corolate yield with reaction parameters (e.g., R² values for temperature vs. yield).

- Error analysis : Report standard deviations across triplicate trials and use Grubbs’ test to exclude outliers .

Advanced: What role does crystallography play in understanding this compound’s mechanical sensitivity?

Answer:

Crystal structure analysis reveals:

- Packing density : Tightly packed crystals (e.g., monoclinic systems) exhibit higher impact sensitivity due to rapid energy transfer .

- Defect characterization : Use X-ray tomography to identify voids or dislocations that act as initiation sites.

- Polymorphism screening : Compare sensitivity across crystal forms (e.g., α vs. β phases) to engineer safer polymorphs .

Guidelines for Researchers

- Data presentation : Follow journal-specific formatting for figures/tables, ensuring clarity in legends and axis labels .

- Ethical reporting : Disclose conflicts of interest and raw data repositories per Beilstein Journal of Organic Chemistry standards .

- Literature synthesis : Use tools like Semrush Topic Research to identify gaps and refine research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.